o-Phenylenediamine
Overview
Description
o-Phenylenediamine, also known as benzene-1,2-diamine, is an organic compound with the formula C6H4(NH2)2. This aromatic diamine is an important precursor to many heterocyclic compounds. It appears as a white solid, although samples can darken due to oxidation by air. It is isomeric with m-phenylenediamine and p-phenylenediamine .
Mechanism of Action
Target of Action
o-Phenylenediamine (OPD) is an aromatic diamine that is often used as a precursor to many heterocyclic compounds . It is commonly used as a signaling agent for colorimetric assays, where it interacts with horseradish peroxidase (HRP) or its nanoparticle mimics . It also shows promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .
Mode of Action
OPD undergoes oxidative dimerization to 2,3-diaminophenazine (DAP), a process catalyzed by conventional horseradish peroxidase (HRP) or its nanoparticle mimics . This reaction changes the color of OPD from colorless to yellow, which is used in colorimetric assays . In addition, OPD can undergo condensation with amino acids such as glycine, alanine, aspartic acid, and L-proline via the Phillips reaction .
Biochemical Pathways
The oxidative dimerization of OPD to DAP is a key biochemical pathway influenced by OPD . This pathway is particularly important in colorimetric assays, where the color change resulting from this reaction is used to quantify specific targets . Furthermore, the condensation of OPD with amino acids via the Phillips reaction leads to the formation of various compounds, expanding its biochemical influence .
Result of Action
The primary result of OPD’s action is the color change from colorless to yellow due to the oxidative dimerization to DAP . This color change is used in colorimetric assays to quantify specific targets . Additionally, compounds synthesized from OPD and amino acids have shown promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .
Action Environment
The action of OPD can be influenced by various environmental factors. For instance, the gold nanoparticle-catalyzed oxidation of OPD can exhibit nonmonotonic extinction transitions at 425 nm . The modification of reaction variables, including reactant concentrations, anion types, and temperature, determines how nonmonotonic the extinction transition could be . Furthermore, OPD has been used in the detection of Hg (II) in environmental water , indicating its potential role in environmental monitoring.
Biochemical Analysis
Biochemical Properties
o-Phenylenediamine is known to condense with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles . It is also used as a precursor molecule for the synthesis of carbon quantum dots (CNDs), which have unique chemical properties, biocompatibility, and low toxicity .
Cellular Effects
This compound has shown promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa . It has also been reported to induce rhabdomyolysis, a disorder characterized by acute damage of the sarcolemma of the skeletal muscle .
Molecular Mechanism
This compound is first oxidized to the reactive o-quinone diimine, which reacts with another molecule of this compound to form 2,3-diaminophenazine . In subsequent reactions, trimers and higher oligomers can be formed from the dimeric diaminophenazine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the gold nanoparticle-catalyzed oxidation of OPD could exhibit nonmonotonic extinction transitions at 425 nm .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is used in the synthesis of heterocyclic compounds used as pesticides, dyes, or corrosion inhibitors .
Transport and Distribution
It is soluble in hot water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of o-Nitroaniline: One common method involves the reduction of o-nitroaniline using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt.
Ammoniation of o-Nitrochlorobenzene: Another method involves treating o-nitrochlorobenzene with ammonia at high pressure and temperature to produce o-nitroaniline, which is then reduced.
Catalytic Hydrogenation: A process involving the nitration of 1,4-dichlorobenzene to give 2,5-dichloronitrobenzene, which is then reacted with aqueous ammonium hydroxide and subjected to catalytic hydrogenation.
Industrial Production Methods: Industrial production often involves the reduction of o-nitroaniline using hydrogen in the presence of a catalyst. This method is efficient and yields high purity o-phenylenediamine .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidative Dimerization: Catalyzed by horseradish peroxidase or gold nanoparticles.
Condensation Reactions: Typically involve formic acid or other carboxylic acids.
Major Products:
2,3-Diaminophenazine: Formed through oxidative dimerization.
Benzimidazole: Formed through condensation with formic acid.
2-Substituted Benzimidazoles: Formed through reactions with carboxylic acids.
Scientific Research Applications
o-Phenylenediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
m-Phenylenediamine: Used in the production of dyes and polymers.
p-Phenylenediamine: Used in hair dyes and as a precursor for aramid fibers like Kevlar.
Properties
IUPAC Name |
benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | 1,2-PHENYLENEDIAMINE | |
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Record name | o-PHENYLENEDIAMINE | |
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Related CAS |
25667-98-5, 615-28-1 (di-hydrochloride) | |
Record name | Poly(o-phenylenediamine) | |
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DSSTOX Substance ID |
DTXSID3025881 | |
Record name | 1,2-Phenylenediamine | |
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Molecular Weight |
108.14 g/mol | |
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Physical Description |
1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis., Other Solid, Colorless to brownish-yellow solid that darkens on exposure to light and air; [CHEMINFO], BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT., Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. | |
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Record name | 1,2-Benzenediamine | |
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Boiling Point |
493 to 496 °F at 760 mmHg (NTP, 1992), 257 °C, 256-258 °C, 493-496 °F | |
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Flash Point |
313 °F (NFPA, 2010), 313 °F; 156 °C (Closed cup), 156 °C c.c., 313 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Because of ... limited solubility in cold water/o-phenylenediamine/ can be recrystalized from water, Freely soluble in alcohol, chloroform, ether, Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol, In water, 4.07X10+4 mg/L at 35 °C, Solubility in water, g/100ml at 35 °C: 0.4 | |
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Vapor Density |
Relative vapor density (air = 1): 3.73 | |
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Vapor Pressure |
2.06X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.0013 | |
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Color/Form |
Brownish-yellow leaflets from water; plates from chloroform, Tan crystals or leaflets from water, White crystalline solid when pure | |
CAS No. |
95-54-5 | |
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Melting Point |
216 to 219 °F (NTP, 1992), 219 °F, 102.1 °C, 103-104 °C, 216-219 °F | |
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Record name | O-PHENYLENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |
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Record name | o-PHENYLENEDIAMINE | |
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URL | https://www.osha.gov/chemicaldata/758 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.